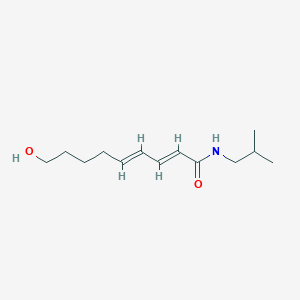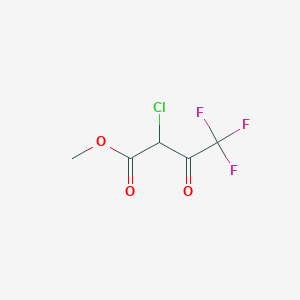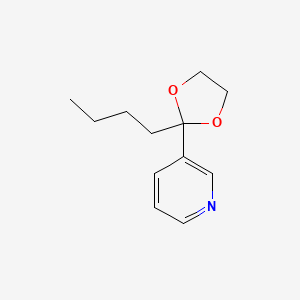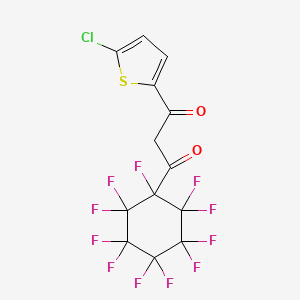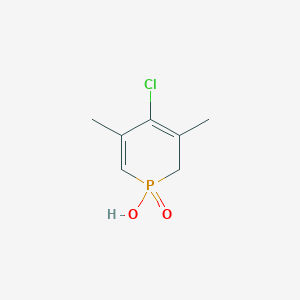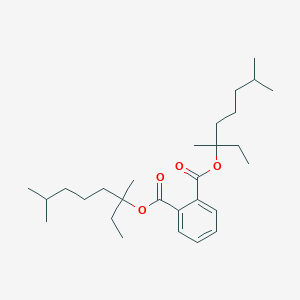
3-chloro-N,N-bis(2-chloroethyl)propanamide;oxalic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-chloro-N,N-bis(2-chloroethyl)propanamide;oxalic acid is a chemical compound with a complex structure It is known for its applications in various fields including chemistry, biology, and medicine
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N,N-bis(2-chloroethyl)propanamide;oxalic acid typically involves the reaction of 3-chloropropanamide with bis(2-chloroethyl)amine under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are carefully monitored to ensure the efficiency and yield of the synthesis.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and automated systems. The process involves the same basic synthetic route but is optimized for higher throughput and cost-effectiveness. Quality control measures are implemented to ensure the purity and consistency of the final product.
化学反应分析
Types of Reactions
3-chloro-N,N-bis(2-chloroethyl)propanamide;oxalic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of amines and other reduced derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled conditions to ensure the desired outcome.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce amines.
科学研究应用
3-chloro-N,N-bis(2-chloroethyl)propanamide;oxalic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activity and its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anticancer agent.
Industry: It is used in the production of various industrial chemicals and materials.
作用机制
The mechanism of action of 3-chloro-N,N-bis(2-chloroethyl)propanamide;oxalic acid involves its interaction with molecular targets in cells. The compound can form covalent bonds with nucleophilic sites in proteins and DNA, leading to the inhibition of cellular processes. This mechanism is similar to that of other alkylating agents used in chemotherapy.
相似化合物的比较
3-chloro-N,N-bis(2-chloroethyl)propanamide;oxalic acid can be compared with other similar compounds such as:
2-chloro-N,N-bis(2-chloroethyl)ethanamine: Known for its use as a nitrogen mustard in chemotherapy.
Bis(2-chloroethyl) ether: Used as a solvent and in the production of other chemicals.
3-chloro-N,N-bis(trimethylsilyl)aniline: Used in organic synthesis as a reagent.
The uniqueness of this compound lies in its specific structure and the combination of functional groups, which confer distinct chemical and biological properties.
属性
CAS 编号 |
113443-72-4 |
|---|---|
分子式 |
C9H14Cl3NO5 |
分子量 |
322.6 g/mol |
IUPAC 名称 |
3-chloro-N,N-bis(2-chloroethyl)propanamide;oxalic acid |
InChI |
InChI=1S/C7H12Cl3NO.C2H2O4/c8-2-1-7(12)11(5-3-9)6-4-10;3-1(4)2(5)6/h1-6H2;(H,3,4)(H,5,6) |
InChI 键 |
DOJSFUYHUHEGFN-UHFFFAOYSA-N |
规范 SMILES |
C(CCl)C(=O)N(CCCl)CCCl.C(=O)(C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![{[Fluoro(dimethyl)stannyl]methanetriyl}tris[dimethyl(phenyl)silane]](/img/structure/B14315213.png)
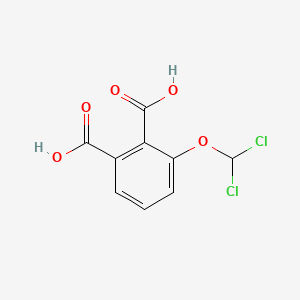
![Benzamide, N-[2-(2-propenyl)phenyl]-](/img/structure/B14315233.png)
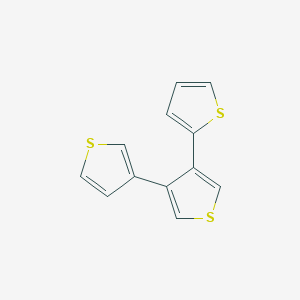
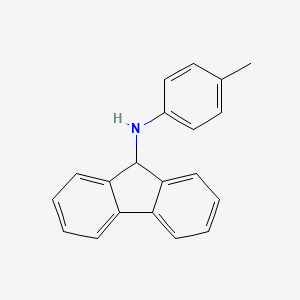
![1,4-Dihydronaphtho[2,3-d][1,2]dithiine](/img/structure/B14315254.png)

![Ethyl {[1-(2-aminophenyl)-1H-pyrrol-2-yl]sulfanyl}acetate](/img/structure/B14315265.png)
